1-(4-fluorobenzyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
Geneserine, monopicrate is a chemical compound derived from the Calabar bean (Physostigma venenosum). It is an alkaloid that has been studied for its various chemical properties and potential applications in different fields. The compound is known for its complex structure and significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of geneserine, monopicrate involves multiple steps. One of the primary methods includes the action of ethyl p-toluenesulphonate in ethanol in the presence of sodium ethoxide . This reaction yields l-geneserine, which can be further processed to obtain geneserine, monopicrate. Another method involves the reduction of l-geneserine to l-physostigmine using zinc powder in ethanolic acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of geneserine, monopicrate typically follows the synthetic routes mentioned above but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is common to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Geneserine, monopicrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert geneserine, monopicrate into other related alkaloids.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in ethanolic acetic acid is commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include different derivatives of geneserine, which can have varied biological activities and applications.
Scientific Research Applications
Chemistry: It is used as a model compound for studying alkaloid synthesis and reactions.
Biology: The compound has been investigated for its effects on neurotransmission and enzyme inhibition.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of geneserine, monopicrate involves its interaction with specific molecular targets in the body. It primarily acts as a cholinesterase inhibitor, which means it inhibits the enzyme acetylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission . This mechanism is crucial for its therapeutic effects in treating conditions like glaucoma and Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Physostigmine: Another alkaloid from the Calabar bean with similar cholinesterase inhibitory properties.
Neostigmine: A synthetic compound with similar applications in medicine.
Rivastigmine: Used in the treatment of Alzheimer’s disease, similar to geneserine.
Uniqueness
Geneserine, monopicrate is unique due to its specific structure and the particular pathways it affects in the body. While other compounds like physostigmine and neostigmine also inhibit cholinesterase, geneserine, monopicrate has distinct pharmacokinetic properties and a unique profile of biological activity that makes it valuable for specific therapeutic applications.
Properties
CAS No. |
5995-95-9 |
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Molecular Formula |
C14H13FN4O2 |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H13FN4O2/c1-17-8-16-12-11(17)13(20)19(14(21)18(12)2)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
WVIPJYOTRZPIAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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